4-Bromo-2-fluoro-5-sulfamoylbenzoic acid
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Overview
Description
4-Bromo-2-fluoro-5-sulfamoylbenzoic acid is a halogenated derivative of benzoic acid. This compound is characterized by the presence of bromine, fluorine, and a sulfamoyl group attached to the benzoic acid core. It is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-sulfamoylbenzoic acid typically involves multi-step reactions starting from commercially available precursors
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl intermediates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and aryl boronic acids are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids.
Scientific Research Applications
4-Bromo-2-fluoro-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl intermediates.
Biology: The compound is used in the synthesis of inhibitors for enzymes like d-Amino acid oxidase.
Medicine: It is involved in the development of pharmaceutical compounds, including potential drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-sulfamoylbenzoic acid depends on its specific application. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobenzamide
- 4-Bromo-2-fluorophenylacetic acid
- 4-Bromo-2-fluorobenzyl alcohol
Uniqueness
4-Bromo-2-fluoro-5-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of enzyme inhibitors and other pharmaceutical compounds.
Properties
Molecular Formula |
C7H5BrFNO4S |
---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5BrFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
InChI Key |
DSMZNFCDJZIJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)C(=O)O |
Origin of Product |
United States |
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